Lanicor
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Lanicor is typically extracted from the leaves of the Digitalis lanata plant. The extraction process involves several steps, including drying, grinding, and solvent extraction. The crude extract is then purified through various chromatographic techniques to isolate digoxin .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale cultivation of Digitalis lanata, followed by mechanical extraction and purification processes. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: Lanicor undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the glycosidic bonds in this compound.
Substitution: Substitution reactions can occur at the hydroxyl groups present in the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Acyl chlorides, alkyl halides.
Major Products: The major products formed from these reactions include various oxidized and reduced metabolites, as well as substituted derivatives of this compound .
Scientific Research Applications
Lanicor has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study glycoside reactions and mechanisms.
Biology: Employed in studies of cellular ion transport and signal transduction.
Industry: Used in the development of cardiac medications and as a reference standard in pharmaceutical quality control
Mechanism of Action
Lanicor exerts its effects by inhibiting the sodium-potassium ATPase enzyme, which leads to an increase in intracellular sodium levels. This, in turn, promotes calcium influx through the sodium-calcium exchanger, resulting in increased myocardial contractility. Additionally, this compound has electrophysiologic effects that help regulate heart rate by increasing vagal tone and decreasing conduction through the atrioventricular node .
Comparison with Similar Compounds
Digitoxin: Another cardiac glycoside with a similar mechanism of action but different pharmacokinetic properties.
Ouabain: A cardiac glycoside with a more potent effect but shorter duration of action.
Deslanoside: Similar to Lanicor but with a faster onset of action.
Uniqueness of this compound: this compound is unique due to its well-balanced pharmacokinetic profile, which includes a moderate onset of action and a relatively long half-life. This makes it suitable for chronic management of heart conditions, providing a stable therapeutic effect with manageable dosing .
Properties
IUPAC Name |
3-[3-[5-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-12,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H64O14/c1-19-36(47)28(42)15-34(50-19)54-38-21(3)52-35(17-30(38)44)55-37-20(2)51-33(16-29(37)43)53-24-8-10-39(4)23(13-24)6-7-26-27(39)14-31(45)40(5)25(9-11-41(26,40)48)22-12-32(46)49-18-22/h12,19-21,23-31,33-38,42-45,47-48H,6-11,13-18H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTMHDMANZUZIPE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2C(OC(CC2O)OC3C(OC(CC3O)OC4CCC5(C(C4)CCC6C5CC(C7(C6(CCC7C8=CC(=O)OC8)O)C)O)C)C)C)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H64O14 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10860258 | |
Record name | 3-[(O-2,6-Dideoxyhexopyranosyl-(1→4)-O-2,6-dideoxyhexopyranosyl-(1→4)-2,6-dideoxyhexopyranosyl)oxy]-12,14-dihydroxycard-20(22)-enolide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10860258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
780.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20830-75-5, 1380169-08-3 | |
Record name | digoxin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95100 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-[(O-2,6-Dideoxyhexopyranosyl-(1→4)-O-2,6-dideoxyhexopyranosyl-(1→4)-2,6-dideoxyhexopyranosyl)oxy]-12,14-dihydroxycard-20(22)-enolide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10860258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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